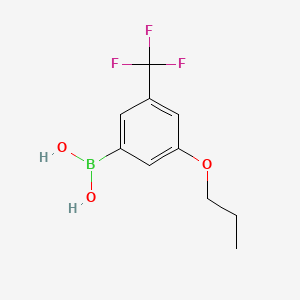

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a propoxy group and a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of a suitable boronic acid precursor with the corresponding substituted phenyl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the following steps:

Preparation of the Boronic Acid Precursor: The boronic acid precursor can be synthesized by reacting an appropriate boron reagent with a halogenated phenyl compound.

Coupling Reaction: The boronic acid precursor is then coupled with 3-propoxy-5-(trifluoromethyl)phenyl halide in the presence of a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The trifluoromethyl and propoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Toluene, ethanol, or water, depending on the reaction conditions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Applications De Recherche Scientifique

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of (3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Trifluoromethyl)phenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

- 3-Methoxyphenylboronic acid

Uniqueness

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a propoxy group and a trifluoromethyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound has garnered attention due to its biological activity, which includes antimicrobial properties and its role in various synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reactions.

- Chemical Formula : C10H12B F3 O2

- Molecular Weight : 264.01 g/mol

- CAS Number : 1256345-47-7

The synthesis of this compound typically involves the reaction of 3-propoxy-5-bromobenzotrifluoride with a boron reagent under palladium catalysis. The mechanism of action is believed to involve its interaction with biological targets, such as enzymes and receptors, potentially modulating their activity through reversible binding due to the presence of the boronic acid functional group.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits moderate antimicrobial activity. The compound has been tested against various microorganisms, including bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate |

| Bacillus cereus | 25 µg/mL | High |

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 75 µg/mL | Moderate |

The compound shows a particularly strong inhibitory effect against Bacillus cereus, with an MIC lower than that of some commercially available antibiotics like AN2690 (Tavaborole), suggesting its potential as an antibacterial agent .

Mechanism of Antimicrobial Action

The proposed mechanism for the antimicrobial activity of this compound involves the formation of spiroboronates with diols present in microbial cells, leading to disruption of essential metabolic pathways. This interaction is enhanced by the acidity of the compound, which facilitates binding to target molecules .

Case Study 1: Antibacterial Efficacy

In a controlled study, the antibacterial efficacy of this compound was compared with standard antibiotics. The results indicated that at higher concentrations, the compound effectively inhibited bacterial growth, demonstrating its potential as a lead compound for further development in antibiotic therapy.

Case Study 2: Fungal Inhibition

Another study focused on the antifungal properties against Candida albicans and Aspergillus niger. The compound exhibited significant inhibition at concentrations that were lower than those required for traditional antifungal agents. This suggests that modifications to the structure could enhance its efficacy further .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other trifluoromethyl-substituted boronic acids:

| Compound | MIC against E. coli | MIC against C. albicans |

|---|---|---|

| This compound | 50 µg/mL | 100 µg/mL |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 75 µg/mL | 150 µg/mL |

This comparison highlights that while both compounds exhibit antimicrobial properties, this compound demonstrates superior activity against certain strains .

Propriétés

IUPAC Name |

[3-propoxy-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-2-3-17-9-5-7(10(12,13)14)4-8(6-9)11(15)16/h4-6,15-16H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKCUHISBHHNAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCC)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681518 |

Source

|

| Record name | [3-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-47-7 |

Source

|

| Record name | [3-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.